molecular formula C24H15IN2O2 B11554934 2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol

2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol

Cat. No.: B11554934
M. Wt: 490.3 g/mol
InChI Key: HTIDBWOUOSMBAD-UHFFFAOYSA-N
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Description

2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is a complex organic compound that features a combination of iodine, naphthalene, benzoxazole, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of the benzoxazole and naphthalene derivatives. The key steps include:

    Formation of Benzoxazole Derivative: This involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Condensation Reaction: The final step involves the condensation of the iodinated phenol with the naphthalene-benzoxazole derivative in the presence of a base to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The phenol and imine groups can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a quinone derivative.

Scientific Research Applications

2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-6-methoxyphenol: Similar in structure but lacks the naphthalene and benzoxazole moieties.

    2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]aniline: Similar but with an aniline group instead of a phenol group.

Uniqueness

2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is unique due to its combination of iodine, naphthalene, benzoxazole, and phenol moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H15IN2O2

Molecular Weight

490.3 g/mol

IUPAC Name

2-iodo-6-[(2-naphthalen-1-yl-1,3-benzoxazol-6-yl)iminomethyl]phenol

InChI

InChI=1S/C24H15IN2O2/c25-20-10-4-7-16(23(20)28)14-26-17-11-12-21-22(13-17)29-24(27-21)19-9-3-6-15-5-1-2-8-18(15)19/h1-14,28H

InChI Key

HTIDBWOUOSMBAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=C(C=C4)N=CC5=C(C(=CC=C5)I)O

Origin of Product

United States

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